
(2R,3S,4R)-1-(Cyclopropylmethyl)-2-((S)-1,2-dihydroxyethyl)pyrrolidine-3,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3S,4R)-1-(Cyclopropylmethyl)-2-((S)-1,2-dihydroxyethyl)pyrrolidine-3,4-diol is a complex organic compound that belongs to the class of pyrrolidine derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4R)-1-(Cyclopropylmethyl)-2-((S)-1,2-dihydroxyethyl)pyrrolidine-3,4-diol typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclopropylmethylation: Introduction of the cyclopropylmethyl group to a suitable precursor.
Pyrrolidine Ring Formation: Construction of the pyrrolidine ring through cyclization reactions.
Hydroxylation: Introduction of hydroxyl groups at specific positions using reagents like osmium tetroxide or hydrogen peroxide.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:
Catalysis: Using catalysts to enhance reaction rates.
Purification: Employing techniques like crystallization, distillation, or chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
(2R,3S,4R)-1-(Cyclopropylmethyl)-2-((S)-1,2-dihydroxyethyl)pyrrolidine-3,4-diol can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: Reduction of carbonyl groups back to hydroxyl groups using reducing agents like sodium borohydride.
Substitution: Replacement of functional groups with other groups using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: PCC, KMnO₄ (Potassium permanganate).
Reducing Agents: NaBH₄ (Sodium borohydride), LiAlH₄ (Lithium aluminium hydride).
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2R,3S,4R)-1-(Cyclopropylmethyl)-2-((S)-1,2-dihydroxyethyl)pyrrolidine-3,4-diol is studied for its unique structural properties and reactivity. It can serve as a building block for synthesizing more complex molecules.
Biology
In biology, this compound may be investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine
In medicine, pyrrolidine derivatives are often explored for their therapeutic potential. This compound could be studied for its potential use in treating diseases or as a lead compound for drug development.
Industry
In the industrial sector, such compounds may be used in the synthesis of pharmaceuticals, agrochemicals, or other specialty chemicals.
Mecanismo De Acción
The mechanism of action of (2R,3S,4R)-1-(Cyclopropylmethyl)-2-((S)-1,2-dihydroxyethyl)pyrrolidine-3,4-diol would depend on its specific interactions with molecular targets. These could include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate their activity.
Pathway Involvement: Participating in or disrupting specific biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine-3,4-diol Derivatives: Compounds with similar pyrrolidine ring structures and hydroxyl groups.
Cyclopropylmethyl Derivatives: Compounds containing the cyclopropylmethyl group.
Uniqueness
The uniqueness of (2R,3S,4R)-1-(Cyclopropylmethyl)-2-((S)-1,2-dihydroxyethyl)pyrrolidine-3,4-diol lies in its specific stereochemistry and functional groups, which may confer unique biological activities or chemical reactivity compared to other similar compounds.
Propiedades
Fórmula molecular |
C10H19NO4 |
|---|---|
Peso molecular |
217.26 g/mol |
Nombre IUPAC |
(2R,3S,4R)-1-(cyclopropylmethyl)-2-[(1S)-1,2-dihydroxyethyl]pyrrolidine-3,4-diol |
InChI |
InChI=1S/C10H19NO4/c12-5-8(14)9-10(15)7(13)4-11(9)3-6-1-2-6/h6-10,12-15H,1-5H2/t7-,8-,9-,10-/m1/s1 |
Clave InChI |
RNCKWBGTQOVGQS-ZYUZMQFOSA-N |
SMILES isomérico |
C1CC1CN2C[C@H]([C@H]([C@H]2[C@@H](CO)O)O)O |
SMILES canónico |
C1CC1CN2CC(C(C2C(CO)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


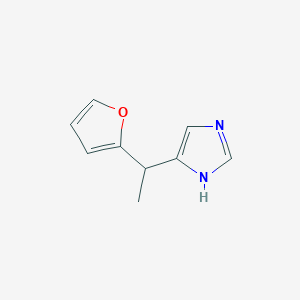
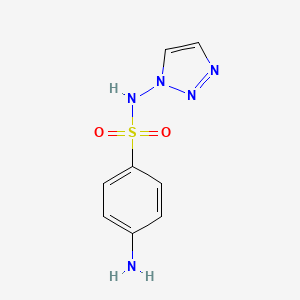
![2-(Aminomethyl)-7-(difluoromethyl)benzo[d]oxazole](/img/structure/B12875462.png)
![7-Methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12875477.png)
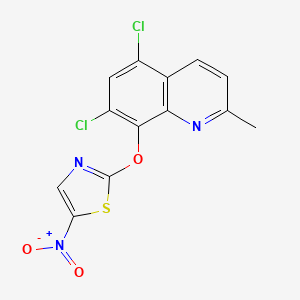
![1-(4-(Bromomethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12875501.png)
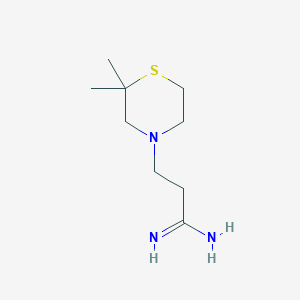

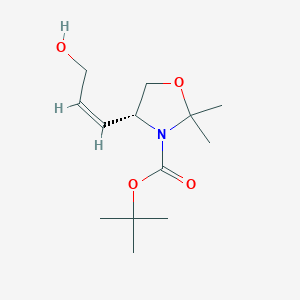
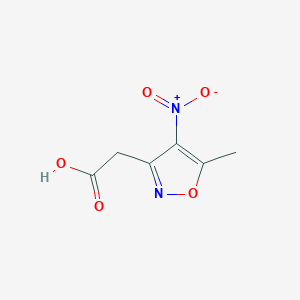
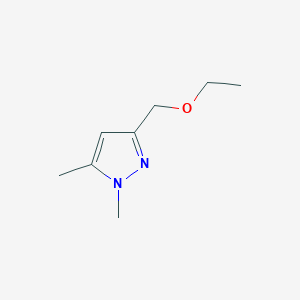
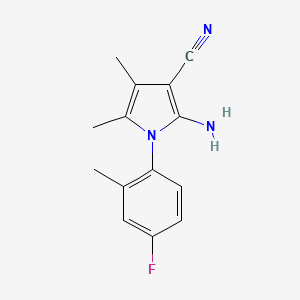
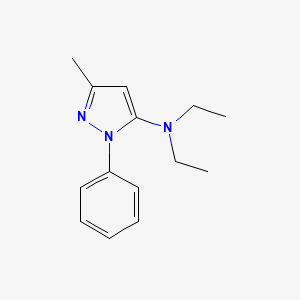
![1-(2-(Bromomethyl)benzo[d]oxazol-4-yl)ethanone](/img/structure/B12875539.png)
